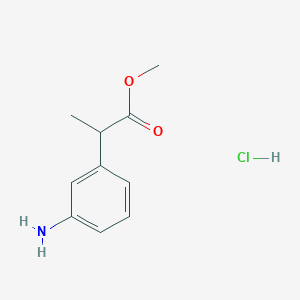

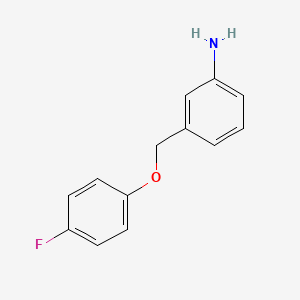

![molecular formula C17H11ClN2O B2366860 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338401-28-8](/img/structure/B2366860.png)

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H11ClN2O . It is a derivative of pyrrolo[1,2-a]quinoxalines, which are known for their valuable characteristics and marked biological activity .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been achieved through various methods, including new, original methods based on pyrrole and quinoxaline derivatives, as well as multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings . For instance, one approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . Another method reported involves an efficient acetic acid-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines via a Pictet–Spengler type reaction .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolo[1,2-a]quinoxaline skeleton . The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[1,2-a]quinoxalines are diverse. For instance, the reaction of the acrylonitrile with the N-phenacylpyridinium bromide formed as a result of disproportionation of the salt by pyridine leads to the formation of 1,3-dipolar cyclic adduct .Scientific Research Applications

Chemical Synthesis and Modification

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline and related compounds have been extensively studied in the context of chemical synthesis. A method for selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines was developed, highlighting the compatibility of various functional groups with the reaction conditions (Le et al., 2021). Additionally, the molecular structure of related compounds, such as 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, has been analyzed to understand electron delocalization and bonding interactions (Castillo et al., 2013).

Novel Synthesis Methods

Novel synthesis methods for pyrrolo[1,2-a]quinoxalines have been developed. For instance, multi-component reactions involving propargyl alcohol and secondary amines catalyzed by Pd/Cu in water have been explored for an eco-friendly and efficient synthesis approach (Keivanloo et al., 2016). Another study focused on the synthesis of isoxazolo[2,3-a]quinoxalines and pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions (Kim et al., 1990).

Biological Applications

In the field of biology and medicine, pyrrolo[1,2-a]quinoxalines have shown potential. A study reported the green synthesis of new pyrrolo[1,2-a]quinoxalines as antiproliferative agents in breast cancer cells expressing GPER (Carullo et al., 2021). Similarly, another research focused on synthesizing novel pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of human protein kinase CK2, highlighting their potential in treating diseases like cancer and inflammatory disorders (Guillon et al., 2013).

Green Chemistry Approaches

Efforts have been made to develop eco-friendly methods for synthesizing pyrrolo[1,2-a]quinoxalines. An aerobic oxidative synthesis method has been established, utilizing dioxygen as the terminal oxidant and avoiding extra metals and additives (Li et al., 2017). Another study presented a green Pictet–Spengler approach using p-dodecylbenzenesulfonic acid as an efficient catalyst (Preetam & Nath, 2015).

Mechanism of Action

Target of Action

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline has been studied for its broad range of biological properties . It has been found to interact with several targets, including 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and lipid metabolism.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, as a ligand of 5-HT3 receptors, it may influence serotonin signaling . As an inhibitor of kinases and phosphatases, it can modulate cell signaling pathways

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, its inhibition of kinases and phosphatases can impact cell signaling pathways, potentially influencing cell growth, differentiation, and survival . Its interaction with 5-HT3 receptors may affect serotonin signaling pathways, potentially influencing mood and cognition .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It has been studied for its potential antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Some derivatives of this compound have shown analgesic , antileukemic , and tuberculostatic activity . Furthermore, certain derivatives have been used as fluorescent probes .

Future Directions

The future directions in the field of pyrrolo[1,2-a]quinoxalines research include the development of new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .

Biochemical Analysis

Biochemical Properties

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinase CK2 and AKT kinase . These interactions are primarily inhibitory, affecting the phosphorylation processes within cells. Additionally, this compound can bind to receptors like 5-HT3, influencing neurotransmitter signaling .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving protein kinases, leading to alterations in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes like protein kinase CK2 by binding to their active sites, preventing substrate phosphorylation . This inhibition leads to downstream effects on cell signaling and gene expression. Additionally, this compound can activate certain receptors, altering cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation are closely monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and alterations in metabolite levels within cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and receptors . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are crucial for its activity and function within cells.

properties

IUPAC Name |

4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-12-7-9-13(10-8-12)21-17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWHPVJRFPZWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

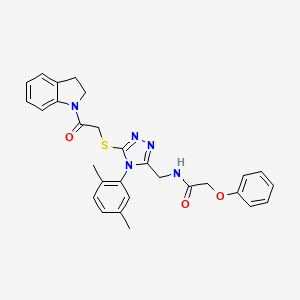

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

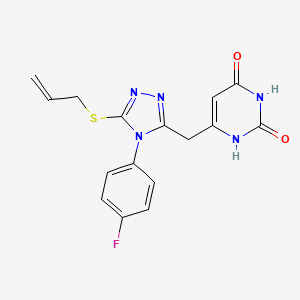

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)

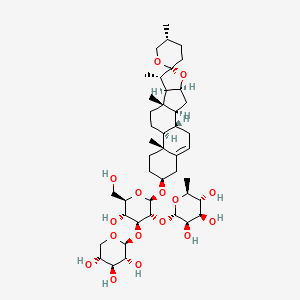

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)